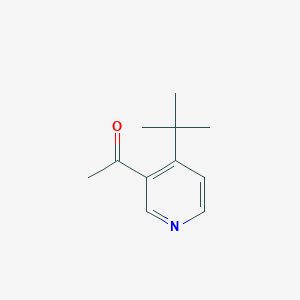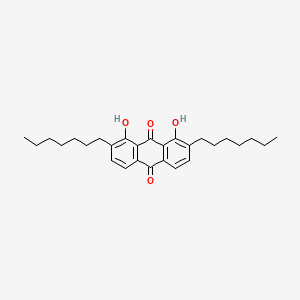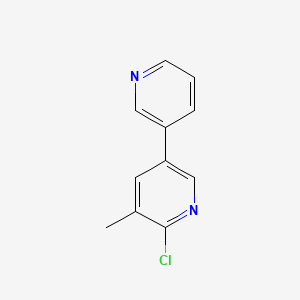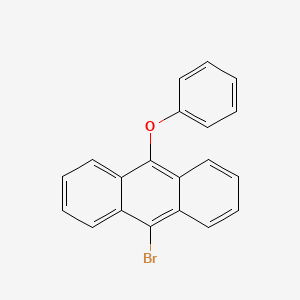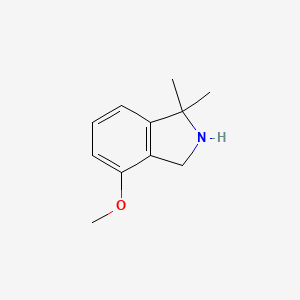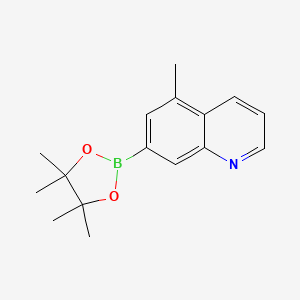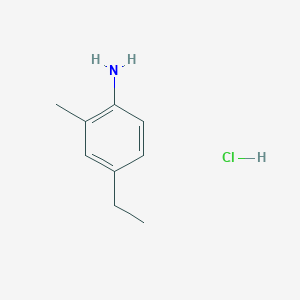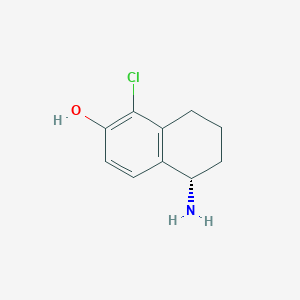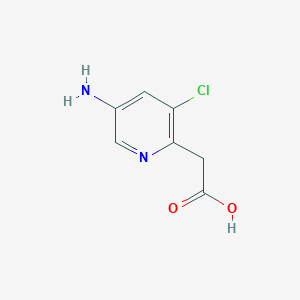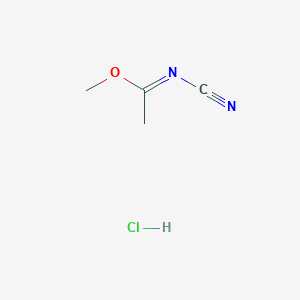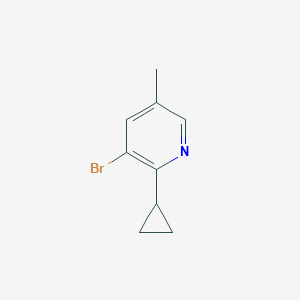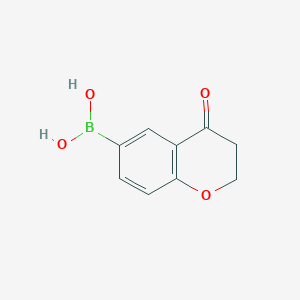![molecular formula C11H12ClN5 B15248522 6-[2-(2-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 6623-32-1](/img/structure/B15248522.png)
6-[2-(2-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a 2-chlorophenethyl group attached to the triazine ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-chlorophenethylamine with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at a low temperature (0-5°C) to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature and pH control can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorophenethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the triazine ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), organic solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted triazine derivatives.
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced triazine derivatives.
Applications De Recherche Scientifique
6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in cancer therapy as it can inhibit the growth of certain cancer cells.
Industry: Utilized in the development of advanced materials such as polymers and resins with enhanced properties.
Mécanisme D'action
The mechanism of action of 6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. The compound’s ability to disrupt microbial cell membranes makes it effective as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorophenyl isocyanate: Another compound containing a 2-chlorophenyl group, but with different reactivity and applications.
4-Chlorophenol: A chlorinated phenol with distinct chemical properties and uses.
2-Chlorophenethyl bromide: Similar structure but with a bromine atom instead of a chlorine atom, leading to different reactivity.
Uniqueness
6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine ring structure combined with the 2-chlorophenethyl group This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds
Propriétés
Numéro CAS |
6623-32-1 |
|---|---|
Formule moléculaire |
C11H12ClN5 |
Poids moléculaire |
249.70 g/mol |
Nom IUPAC |
6-[2-(2-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H12ClN5/c12-8-4-2-1-3-7(8)5-6-9-15-10(13)17-11(14)16-9/h1-4H,5-6H2,(H4,13,14,15,16,17) |
Clé InChI |
UOVHNLPEBXOZEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC2=NC(=NC(=N2)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


